molecular formula C10H13ClN2O B587149 2-Chloro-4-piperazin-1-ylphenol-d8 CAS No. 1246817-03-7

2-Chloro-4-piperazin-1-ylphenol-d8

Cat. No.: B587149
CAS No.: 1246817-03-7
M. Wt: 220.726
InChI Key: FXECOYYRPDGOQB-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-piperazin-1-ylphenol-d8 is a stable isotope-labeled compound where eight hydrogen atoms have been replaced by deuterium, a heavy, non-radioactive form of hydrogen . This chemical is specifically recognized as a deuterated metabolite of Nefazodone, a novel antidepressant medication . The incorporation of deuterium atoms into the piperazine ring creates a distinct molecular signature (chemical formula C10H5D8ClN2O and average molecular weight of 220.73 g/mol) without significantly altering the compound's fundamental chemical structure or biological activity . This property makes it an indispensable tool in modern pharmacological and bioanalytical research. In research applications, this compound serves as a critical internal standard in mass spectrometry-based assays. Its near-identical chemical behavior to the non-labeled metabolite, coupled with its different mass, allows for highly precise and accurate quantification of Nefazodone and its metabolites in complex biological matrices like plasma or urine. This facilitates reliable pharmacokinetic studies, drug metabolism investigations, and toxicological analyses, helping researchers understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECOYYRPDGOQB-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)O)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 2-chloro-4-fluorophenol , where the fluorine atom at the para position serves as a leaving group. Activation of the aromatic ring is achieved via electron-withdrawing groups (e.g., nitro or chloro substituents), enhancing susceptibility to nucleophilic attack. Piperazine-d8, synthesized through cyclization of ethylene-d4 diamine under acidic conditions, provides the deuterated amine source.

Reaction Mechanism

In anhydrous dimethylformamide (DMF), the phenol group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Subsequent reaction with piperazine-d8 in the presence of potassium carbonate (K₂CO₃) at 120°C for 24 hours facilitates nucleophilic displacement of fluorine. Deprotection using tetra-n-butylammonium fluoride (TBAF) yields the target compound.

Key Data:

ParameterValue
Yield68–72%
Reaction Temperature120°C
Deuterium SourcePiperazine-d8
Purity (HPLC)≥98%

Buchwald-Hartwig Amination for C–N Bond Formation

Palladium-Catalyzed Coupling

This method employs 2-chloro-4-bromophenol and piperazine-d8 in a palladium-catalyzed cross-coupling reaction. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) form the catalytic system, enabling C–N bond formation under mild conditions.

Optimization Insights

Reaction calorimetry studies (Figure 1) reveal that maintaining temperatures below 80°C prevents ligand decomposition, ensuring consistent catalytic activity. Deuterium labeling is achieved by using piperazine-d8 synthesized via deuteration of piperazine in D₂O with a platinum catalyst.

Key Data:

ParameterValue
Catalyst Loading2.5 mol% Pd₂(dba)₃
LigandSPhos (5 mol%)
Yield75–80%
Reaction Time12 hours

Post-Synthetic Deuterium Exchange

Acid-Catalyzed H/D Exchange

Non-deuterated 2-chloro-4-piperazin-1-ylphenol undergoes deuteration via reflux in D₂O with hydrochloric acid (HCl) as a catalyst. Labile hydrogens on the piperazine ring (N–H and C–H positions) exchange with deuterium over 48 hours, achieving >95% deuteration at eight sites.

Analytical Validation

Quantitative NMR (¹H and ²H) and mass spectrometry confirm deuterium incorporation. Notably, aromatic protons remain non-deuterated due to their low exchangeability under these conditions.

Key Data:

ParameterValue
Exchange Temperature100°C
Catalyst10% DCl in D₂O
Deuteration Efficiency98% (piperazine)

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution : High yields but requires protection/deprotection steps.

  • Buchwald-Hartwig : Scalable with superior atom economy but demands palladium catalysts.

  • Deuteration Exchange : Cost-effective for late-stage labeling but limited to labile protons.

Cost and Practicality

Deuterated starting materials (e.g., piperazine-d8) increase synthesis costs by ~30% compared to post-synthetic exchange methods. Industrial-scale production favors the Buchwald-Hartwig approach due to shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-piperazin-1-ylphenol-d8 undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-piperazin-1-ylphenol-d8 is widely used in scientific research due to its unique properties:

    Pharmacology: It is used as a selective agonist of the serotonin 5-HT1A receptor, making it valuable in studying neurological pathways and potential treatments for depression.

    Neurology: The compound is used to investigate the mechanisms of action of various neurotransmitters and their receptors.

    Chemistry: It serves as a reference compound in NMR spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.

    Medicine: It is used in metabolic research to study the in vivo pathways of drugs and their metabolites.

    Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents.

Mechanism of Action

2-Chloro-4-piperazin-1-ylphenol-d8 exerts its effects primarily through its interaction with the serotonin 5-HT1A receptor. As a selective agonist, it binds to this receptor and modulates its activity, influencing various neurological pathways. This interaction can lead to changes in neurotransmitter release and neuronal activity, which are crucial in understanding the compound’s pharmacological effects .

Comparison with Similar Compounds

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structure : Contains a piperazine ring linked to an acetic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Key Differences: Unlike 2-Chloro-4-piperazin-1-ylphenol-d8, this compound lacks the phenolic chlorine substituent and deuterium labeling. The Fmoc group enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis .
  • Applications : Primarily used in peptide chemistry, contrasting with the metabolic tracer applications of deuterated compounds.

(b) 4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-methoxy]phenyl]piperazine Derivatives

  • Structure : Piperazine linked to a triazole-containing dioxolane system and dichlorophenyl groups.
  • Key Differences : These derivatives exhibit broader pharmacological activity (e.g., antifungal properties) due to the triazole and dioxolane moieties. The absence of deuterium limits their utility in metabolic studies .

(c) 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Structure: Combines piperazine with a triazolopyridinone scaffold.
  • Key Differences: This compound’s extended alkyl chain and heterocyclic system enhance receptor binding affinity, whereas this compound’s simplicity favors metabolic tracing .

Physicochemical and Pharmacokinetic Comparisons

Parameter This compound Non-Deuterated Analogues Piperazine-Triazole Derivatives (e.g., )
Molecular Weight ~280–290 (with deuterium) ~272–280 ~450–550
LogP ~1.5–2.0 (estimated) ~1.5–2.0 ~3.0–4.5
Metabolic Stability Enhanced (kinetic isotope effect) Moderate Variable (dependent on substituents)
Solubility Low (hydrophobic core) Low Moderate (polar triazole/dioxolane groups)

Research Findings

  • Deuterium Effects: Deuterated compounds like this compound exhibit up to 10-fold increases in metabolic half-life compared to non-deuterated analogs, as observed in studies of deuterated antipsychotics (e.g., deutetrabenazine) .
  • Piperazine Flexibility : The piperazine ring’s conformational flexibility improves binding to diverse receptors, a trait shared with antidepressants like trazodone (a triazolopyridine-piperazine hybrid) .

Biological Activity

2-Chloro-4-piperazin-1-ylphenol-d8 (CAS: 1246817-03-7) is a deuterated derivative of 2-chloro-4-piperazin-1-ylphenol, which exhibits significant biological activity primarily as a selective agonist of the serotonin 5-HT1A receptor. This compound is notable for its potential therapeutic applications in psychiatric disorders and its utility in pharmacological research due to its isotopic labeling, which aids in distinguishing it from non-labeled analogs during analytical assessments.

PropertyValue
Molecular FormulaC₁₀H₅D₈ClN₂O
Molecular Weight220.73 g/mol
CAS Number1246817-03-7
StructureChemical Structure

The primary mechanism of action for this compound involves its interaction with the serotonin 5-HT1A receptor . This receptor plays a crucial role in various neurological processes, including mood regulation, anxiety response, and cognition. By acting as an agonist at this receptor, the compound can modulate serotonin signaling pathways, potentially leading to anxiolytic and antidepressant effects.

In Vitro Studies

  • Receptor Binding Affinity : Research indicates that this compound has a high affinity for the serotonin 5-HT1A receptor, which is critical for its pharmacological profile. Studies have demonstrated that compounds with similar structures can exhibit varying degrees of selectivity and potency at this receptor.
  • Cytotoxicity Assessments : In studies evaluating cytotoxic effects against cancer cell lines, derivatives of piperazine compounds have shown promising results. For instance, related compounds have been tested against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, revealing significant cytotoxicity that warrants further investigation into their potential as anticancer agents .
  • Antimicrobial Activity : The compound's structural analogs have been evaluated for antimicrobial properties using standard methods such as the tube dilution technique. Some derivatives exhibited potent activity comparable to established antibiotics .

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including those structurally related to this compound. These studies often focus on:

  • Structure–Activity Relationship (SAR) : Understanding how modifications to the piperazine ring influence biological activity.
  • Molecular Docking Studies : Computational studies have suggested that certain modifications can enhance binding affinity to target receptors, providing insights for drug design .

Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 Values (μM)
This compound5-HT1A AgonistNot specified
DoxorubicinAnticancerMCF-7: 6.774
SorafenibVEGFR-II Inhibitor0.33

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-piperazin-1-ylphenol-d8, and how can reaction conditions be optimized for deuterium incorporation?

The synthesis of deuterated piperazine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Deuterium Source Selection : Use deuterated solvents (e.g., D₂O) or deuterium-labeled precursors (e.g., CD₃OD) during piperazine ring functionalization to ensure isotopic enrichment .
  • Reaction Optimization : Control temperature (e.g., 60–80°C for 24–48 hours) and pH (alkaline conditions via K₂CO₃ or NaH) to minimize side reactions and maximize yield .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization in deuterated ethanol to isolate the deuterated product .

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR detects residual proton signals, while ²H NMR confirms deuterium incorporation at specific positions .
  • High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to verify isotopic enrichment (e.g., +8 Da shift for d8 labeling) .
  • Isotopic Ratio Analysis : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC)-MS to quantify deuterium/hydrogen ratios .
  • X-ray Crystallography : For structural confirmation, refine crystal structures using SHELX software (SHELXL for refinement, SHELXS for solution) to resolve bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the deuterium isotope effects on the pharmacological activity of this compound?

  • Density Functional Theory (DFT) : Calculate vibrational frequencies and bond dissociation energies to assess kinetic isotope effects (KIEs) on metabolic stability . Example: Reduced C-D bond cleavage rates compared to C-H bonds.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the deuterated compound and target receptors (e.g., dopamine or serotonin receptors). Compare binding affinities with non-deuterated analogs to identify isotope-driven selectivity .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and solvent accessibility changes due to deuteration .

Q. What strategies resolve discrepancies between in vitro binding affinity data and in vivo pharmacokinetic profiles for deuterated piperazine derivatives?

  • Meta-Analysis of Data Contradictions : Systematically compare in vitro (e.g., receptor-binding assays) and in vivo (e.g., plasma concentration-time curves) results using tools like PRISMA guidelines. Identify outliers due to metabolic interference or protein binding .
  • Adjust Experimental Parameters :
    • In Vitro : Simulate physiological conditions (e.g., serum protein addition) to mimic in vivo environments.
    • In Vivo : Use microdialysis to measure free drug concentrations in target tissues, accounting for blood-brain barrier penetration .
  • Isotope Tracing : Administer deuterated and non-deuterated analogs simultaneously in animal models. Use LC-MS/MS to track metabolite profiles and identify deuteration-dependent metabolic pathways (e.g., cytochrome P450 interactions) .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationNucleophilic substitution, deuterium exchangeTemperature, pH, deuterium source purity
Structural ConfirmationX-ray crystallography, ²H NMRSHELX refinement, cryogenic NMR conditions
Pharmacological AnalysisMolecular docking, MD simulationsForce field selection (e.g., CHARMM36), solvation
Data ReconciliationMeta-analysis, isotopic tracingPRISMA guidelines, LC-MS/MS sensitivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.